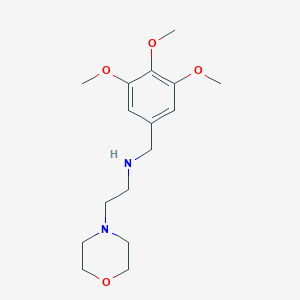![molecular formula C19H20ClN5O2 B503929 N-({2-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B503929.png)
N-({2-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-({2-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE is a complex organic compound that features a tetraazole ring, an allyl group, and a benzylamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-({2-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE typically involves multiple steps, starting with the preparation of the tetraazole ring. This can be achieved through a cycloaddition reaction between an azide and an alkyne. The allyl group is then introduced via an allylation reaction, and the benzylamine moiety is attached through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
N-({2-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
N-({2-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.
作用機序
The mechanism of action of N-({2-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-(1-allyl-1H-tetraazol-5-yl)-N-cinnamylamine
- N-(1-allyl-1H-tetraazol-5-yl)-N-(4-chlorocinnamyl)amine
- 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole
Uniqueness
N-({2-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
特性
分子式 |
C19H20ClN5O2 |
|---|---|
分子量 |
385.8g/mol |
IUPAC名 |
N-[[2-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methyl]-1-prop-2-enyltetrazol-5-amine |
InChI |
InChI=1S/C19H20ClN5O2/c1-3-11-25-19(22-23-24-25)21-12-15-5-4-6-17(26-2)18(15)27-13-14-7-9-16(20)10-8-14/h3-10H,1,11-13H2,2H3,(H,21,22,24) |
InChIキー |
VLVHXYLWTLDQIW-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OCC2=CC=C(C=C2)Cl)CNC3=NN=NN3CC=C |
正規SMILES |
COC1=CC=CC(=C1OCC2=CC=C(C=C2)Cl)CNC3=NN=NN3CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[3-Methoxy-4-(prop-2-en-1-yloxy)benzyl]amino}-1-phenylethanol](/img/structure/B503846.png)
![4-{[(2,3-Dichlorobenzyl)amino]methyl}benzoic acid](/img/structure/B503848.png)

![N-{3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B503850.png)
![N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B503851.png)
![N-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B503854.png)
![1-{4-[(3-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B503856.png)
![N-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B503857.png)
![N-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B503859.png)
![N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B503861.png)
![N-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B503862.png)
![N-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B503864.png)
![N-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B503868.png)
![N-[4-(benzyloxy)-3-chloro-5-ethoxybenzyl]-2-(morpholin-4-yl)ethanamine](/img/structure/B503869.png)
